Desloratadine-d4 (hydrobromide)
Description
Contextual Overview of Desloratadine as a Precursor Compound for Isotopic Studies
Desloratadine is the major active metabolite of loratadine (B1675096), a widely used non-sedating antihistamine. nih.govnih.gov It is a potent and selective antagonist of the histamine (B1213489) H1 receptor, effective in treating the symptoms of allergic rhinitis and chronic idiopathic urticaria. openaccessjournals.comresearchgate.net
The insights gained from such studies are vital for the development of new drugs with improved properties and for optimizing the therapeutic use of existing medications.
Table of Compounds
| Compound Name |
| Desloratadine-d4 (B562000) (hydrobromide) |
| Desloratadine |
| Loratadine |
| Carbon-13 |
| Nitrogen-15 |
| Deuterium (B1214612) |
| 3-hydroxydesloratadine |
| Deutetrabenazine |
| Deucravacitinib |
Interactive Data Table: Properties of Desloratadine and Desloratadine-d4 (hydrobromide)
| Property | Desloratadine | Desloratadine-d4 (hydrobromide) |
| Chemical Formula | C19H19ClN2 nih.gov | C19H16D4BrClN2 simsonpharma.com |
| Molecular Weight | 310.82 g/mol simsonpharma.com | 395.76 g/mol medchemexpress.com |
| Primary Use | Antihistamine researchgate.net | Internal standard in research caymanchem.com |
| Key Characteristic | Active metabolite of loratadine nih.gov | Deuterated analog of Desloratadine medchemexpress.com |
| "} |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H20BrClN2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
13-chloro-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrobromide |
InChI |
InChI=1S/C19H19ClN2.BrH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;1H/i7D,8D,10D,11D; |
InChI Key |
PXFSAYPWJPUGHJ-QQROMIMUSA-N |
Isomeric SMILES |
[2H]C1C(NC(C(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)[2H])[2H])[2H].Br |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4.Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Desloratadine D4 Hydrobromide
Strategic Approaches to Deuterium (B1214612) Labeling within the Desloratadine Chemical Scaffold
The synthesis of Desloratadine-d4 (B562000) involves the specific replacement of four hydrogen atoms with deuterium atoms, typically on the piperidine (B6355638) ring. This strategic labeling provides a distinct mass difference for mass spectrometry-based detection without significantly altering the compound's chemical properties.
Regioselective Deuteration Techniques for Specific Isotopic Enrichment
The introduction of deuterium at specific positions within the Desloratadine molecule is crucial for its function as an internal standard. The piperidine ring is a common target for deuteration due to its relative stability and the availability of synthetic methods for regioselective isotopic enrichment. The chemical name, 8-Chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo synzeal.comresearchgate.netcyclohepta[1,2-b]pyridine, indicates that the deuterium atoms are located at the 2, 2, 6, and 6 positions of the piperidine ring. synzeal.comsynzeal.com This specific labeling pattern is achieved through synthetic routes that utilize deuterated precursors or reagents.
Synthetic Routes for Desloratadine-d4 (hydrobromide)
The synthesis of Desloratadine-d4 typically starts from a precursor molecule that can be chemically modified to introduce the deuterated piperidine ring. While the exact, detailed industrial synthesis pathways are often proprietary, a general approach involves the reaction of a suitable ketone intermediate with a deuterated piperidine derivative.
One plausible synthetic strategy begins with the preparation of a deuterated piperidine precursor. This can be achieved through various methods, including the reduction of a corresponding pyridinium (B92312) salt with a deuterium source. The resulting deuterated piperidine can then be converted into a suitable nucleophile, such as a Grignard reagent, for reaction with a ketone precursor of the tricyclic core of Desloratadine. blogspot.com
Alternatively, a common starting material for the non-deuterated Desloratadine synthesis is Loratadine (B1675096), which can be hydrolyzed to remove the ethoxycarbonyl group. epo.orggoogle.comgoogle.com For the deuterated analog, a similar strategy could be employed, starting with a deuterated Loratadine derivative.
The final step in the synthesis is the formation of the hydrobromide salt, which is achieved by treating the free base of Desloratadine-d4 with hydrobromic acid. epo.org
Preparation and Derivatization of Deuterated Desloratadine Metabolites (e.g., 3-Hydroxydesloratadine-d4)
The major active metabolite of Desloratadine is 3-Hydroxydesloratadine. nih.gov The deuterated version of this metabolite, 3-Hydroxydesloratadine-d4, is also essential for metabolic studies. The synthesis of this compound can be approached by introducing a hydroxyl group onto the pyridine (B92270) ring of Desloratadine-d4. However, direct hydroxylation of the pyridine ring can be challenging. jocpr.com
A more common strategy involves starting with a precursor that already contains a protected hydroxyl group or a group that can be readily converted to a hydroxyl group. jocpr.com For instance, a synthetic route starting from 3-methylpyridine (B133936) has been described for the non-deuterated 3-Hydroxydesloratadine. jocpr.com A similar approach could be adapted for the deuterated analog, using deuterated building blocks. The chemical name for 3-Hydroxy Desloratadine-d4 is 8-Chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo synzeal.comresearchgate.netcyclohepta[1,2-b]pyridin-3-ol. synzeal.com
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Isotopic Purity
Once synthesized, Desloratadine-d4 (hydrobromide) and its metabolites must be rigorously characterized to confirm their structure and assess their isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful incorporation of deuterium into the Desloratadine molecule. In ¹H NMR spectroscopy, the absence of signals at the positions where deuterium has been substituted provides direct evidence of deuteration. blogspot.comresearchgate.net For Desloratadine-d4, the signals corresponding to the protons at the 2 and 6 positions of the piperidine ring would be absent or significantly diminished in the ¹H NMR spectrum. blogspot.com The remaining signals in the spectrum can be compared to the spectrum of non-deuterated Desloratadine to ensure the integrity of the rest of the molecule. blogspot.comchemicalbook.comyydbzz.com
| Technique | Application | Key Findings |
| ¹H NMR | Confirmation of deuterium incorporation | Absence of proton signals at the 2,2,6,6-positions of the piperidine ring. |
| ¹³C NMR | Structural integrity confirmation | The carbon signals of the deuterated positions may show a characteristic splitting pattern due to coupling with deuterium. |
High-Resolution Mass Spectrometry for Isotopic Purity and Distribution Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the isotopic purity and distribution of Desloratadine-d4. This technique can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the deuterated and non-deuterated forms. nih.gov
In a typical analysis, the protonated molecular ion of Desloratadine-d5 was observed at m/z 316.02, while the non-deuterated Desloratadine showed a signal at m/z 311.03. nih.gov The product ion mass spectra are also distinct, with the d5 analog fragmenting to an ion at m/z 264.20, compared to m/z 259.10 for the non-deuterated compound. nih.gov These mass shifts confirm the presence of the deuterium atoms.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method for the quantitative analysis of Desloratadine and its metabolites in biological samples, where Desloratadine-d4 serves as an internal standard. nih.govscispace.com
| Technique | Application | Key Findings |
| LC-MS/MS | Quantitative analysis and isotopic purity | Distinct mass-to-charge ratios for deuterated and non-deuterated compounds and their fragments. |
| HRMS | Precise mass determination | Accurate measurement of isotopic distribution and confirmation of the number of incorporated deuterium atoms. |
Bioanalytical Applications of Desloratadine D4 Hydrobromide As a Reference Standard
Development and Validation of Quantitative Bioanalytical Methods
The foundation of reliable pharmacokinetic and bioequivalence studies lies in the robustness of the quantitative bioanalytical methods used. Desloratadine-d4 (B562000) (hydrobromide) is instrumental in this process, primarily by minimizing the variability inherent in sample preparation and instrument analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Desloratadine in biological fluids, owing to its superior sensitivity and selectivity. In these methods, Desloratadine-d4 is added to plasma samples at a known concentration early in the workflow. nih.gov Because Desloratadine-d4 is chemically identical to the analyte (Desloratadine) but has a different mass, it co-elutes chromatographically and experiences similar ionization effects and extraction efficiencies. nih.gov This co-behavior allows it to compensate for potential analyte loss during sample processing and for fluctuations in the mass spectrometer's response.
Several validated LC-MS/MS methods for determining Desloratadine and its active metabolite, 3-hydroxydesloratadine, in human plasma explicitly use a deuterated form of Desloratadine, such as Desloratadine-d4 or -d5, as the internal standard (IS). nih.govnih.govresearchgate.net Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and the internal standard from the complex biological matrix. nih.govresearchgate.net The extracts are then analyzed by LC-MS/MS, often using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). researchgate.net The MRM transitions for Desloratadine are typically m/z 311.10 → 259.20, while for Desloratadine-d4, the transition is m/z 315.20 → 263.20. caymanchem.com The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the concentration of Desloratadine in unknown samples. researchgate.net
While Desloratadine-d4 is suitable for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying Desloratadine, the published scientific literature is dominated by LC-MS/MS methods for bioanalysis. nih.govresearchgate.net The preference for LC-MS/MS is largely due to the non-volatile and thermally labile nature of many pharmaceutical compounds and their metabolites, including Desloratadine. LC-MS/MS generally requires less sample derivatization compared to GC-MS, simplifying sample preparation. Although some older methods for related compounds may have utilized gas chromatography with detectors like the nitrogen-phosphorus detector, modern, high-sensitivity quantitative bioanalysis of Desloratadine overwhelmingly relies on LC-MS/MS with a deuterated internal standard. researchgate.net
Performance Metrics of Analytical Methods Employing Deuterated Internal Standards
The validation of a bioanalytical method is essential to ensure its reliability. Key performance metrics are evaluated according to strict regulatory guidelines.
A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of Desloratadine using its deuterated internal standard, calibration curves are consistently shown to be linear over a wide concentration range. Different studies have established various ranges depending on the specific method's sensitivity and intended application. A quadratic regression with a weighting factor, such as 1/concentration², is often used to ensure accuracy across the entire range, especially at the lower end. nih.govnih.gov
Accuracy and precision are paramount in bioanalytical method validation. Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. In methods using Desloratadine-d4, both intra-day and inter-day precision are typically well within the accepted limit of ≤15% coefficient of variation (%CV), with accuracy falling between 85-115% of the nominal concentration. nih.govresearchgate.net
The Limit of Quantification (LOQ), specifically the Lower Limit of Quantification (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For Desloratadine, highly sensitive LC-MS/MS methods have achieved LLOQs as low as 5.0 to 25 pg/mL. nih.govresearchgate.net The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision.
Chromatographic Separation Techniques for Desloratadine and Its Deuterated Counterparts
Effective chromatographic separation is crucial for resolving the analyte and its internal standard from endogenous plasma components that could cause ion suppression or enhancement in the mass spectrometer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique.
Various C18 columns are frequently employed, such as the Xbridge C18 and Kromasil C18, which provide excellent retention and peak shape for Desloratadine. researchgate.netcaymanchem.com Mobile phases are typically a combination of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate), run under isocratic or gradient conditions. researchgate.netcaymanchem.com For instance, one validated method uses an isocratic mobile phase of 10 mM ammonium formate (B1220265) and methanol (20:80, v/v) at a flow rate of 0.7 mL/min on an Xbridge C18 column. researchgate.net Another method utilizes a mixture of methanol, acetonitrile (B52724), and 10mM ammonium formate (70:30 v/v) at a flow rate of 1.0 mL/min. caymanchem.com These conditions achieve short run times, often under 5 minutes per sample, which is advantageous for high-throughput analysis in clinical studies. The use of Ultra-Performance Liquid Chromatography (UPLC) with sub-2 µm particle columns can further enhance separation efficiency and reduce run times to around 2 minutes. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies
Desloratadine-d4 (hydrobromide) is frequently employed as an internal standard in RP-HPLC methods, most notably when coupled with tandem mass spectrometry (LC-MS/MS), for the quantification of Desloratadine and its metabolites in biological fluids. psu.edunih.gov The use of a stable isotope-labeled internal standard is the preferred approach in bioanalysis to compensate for matrix effects and other sources of variability. aptochem.comnih.gov
In a representative LC-MS/MS method for the simultaneous determination of Desloratadine and its primary active metabolite, 3-hydroxy-desloratadine, in human plasma, Desloratadine-d4 was used as the internal standard. psu.edu The chromatographic separation was achieved on a C18 column under isocratic or gradient conditions. One validated method utilized a Kromasil C18 column with a mobile phase consisting of a mixture of Methanol: Acetonitrile (60:40 v/v) and 10mM Ammonium formate (70:30 v/v), delivered at a flow rate of 1.0 mL/min. psu.edu Another method employed a CAPCELL PAK C18 column with a mobile phase of 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20 v/v/v). nih.gov These methods demonstrate high sensitivity, with linear ranges established from as low as 0.05 ng/mL to 10 ng/mL. psu.edunih.gov The near-identical retention times of the analyte and the deuterated standard ensure accurate quantification. aptochem.com
| Parameter | Method 1 psu.edu | Method 2 nih.gov | Method 3 nih.gov |
| Analyte(s) | Desloratadine, 3-hydroxy-desloratadine | Desloratadine, 3-hydroxy-desloratadine | Desloratadine |
| Internal Standard | Desloratadine-d4 , 3-hydroxy-desloratadine-d4 | Desloratadine-d4 , 3-hydroxy-desloratadine-d4 | Desloratadine-d5 |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Column | Kromasil C18 (150mm x 4.6mm, 5µm) | CAPCELL PAK C18 (50mm x 2.0mm, 5µm) | Xbridge C18 (50mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol:Acetonitrile (60:40):10mM Ammonium formate (70:30) | 5mM Ammonium formate in Water:Methanol:Acetonitrile (50:30:20) | 10mM Ammonium formate:Methanol (20:80) |
| Flow Rate | 1.0 mL/min | Not Specified | 0.7 mL/min |
| Detection | MS/MS (MRM, Positive Ion) | MS/MS (MRM, Positive Ion) | MS/MS (MRM, Positive Ion) |
| Linearity Range | 50.0 - 10,000 pg/mL | 0.05 - 10 ng/mL | 5.0 - 5,000.0 pg/mL |
This table is interactive. Users can sort and filter the data.
Ultra-Performance Liquid Chromatography (UPLC) Implementations
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. The use of Desloratadine-d4 as an internal standard is equally critical in UPLC-MS/MS methods to ensure data integrity. These methods are particularly valuable for high-throughput bioanalysis required in clinical and pharmacokinetic studies. researchgate.net
A UPLC-MS/MS method was developed for the determination of Desloratadine and 3-OH Desloratadine in human plasma, employing Desloratadine-d5 and 3-OH desloratadine-d4 as internal standards. researchgate.net This method utilized a Thermo Hypurity C18 column and achieved a run time of just 3.0 minutes, enabling the analysis of over 400 samples per day. researchgate.net Another study focused on analyzing the N-Nitroso-Desloratadine impurity, using NO-Desloratadine-d4 as the internal standard with an XBridge HILIC column for separation. preprints.org The specificity of the UPLC separation, combined with the precision afforded by the deuterated standard, allows for highly accurate and sensitive quantification, with limits of detection (LOD) and quantification (LOQ) reaching the picogram-per-milliliter level. researchgate.netpreprints.org
| Parameter | Method 1 researchgate.net | Method 2 preprints.org |
| Analyte(s) | Desloratadine, 3-OH Desloratadine | N-Nitroso-Desloratadine |
| Internal Standard | Desloratadine-d5, 3-OH desloratadine-d4 | NO-Desloratadine-d4 |
| Matrix | Human Plasma | Acetonitrile |
| Column | Thermo Hypurity C18 (50mm) | XBridge HILIC (2.1 x 150 mm, 3.5 µm) |
| Mobile Phase | Time and flow gradient | Isocratic; (A) 0.01% formic acid in water, (B) 0.01% formic acid in acetonitrile |
| Flow Rate | Not Specified | Not Specified |
| Detection | MS/MS | MS/MS (MRM, Positive Ion) |
| Linearity Range | 50 - 10,000 pg/mL | 1 - 50 ng/mL |
This table is interactive. Users can sort and filter the data.
Mechanistic Investigations of Pharmacokinetic Phenomena Utilizing Desloratadine D4 Hydrobromide
In Vitro Studies of Drug Metabolism with Deuterated Desloratadine
In vitro systems, such as human liver microsomes, hepatocytes, and recombinant enzymes, are essential for studying drug metabolism in a controlled environment. The incorporation of a deuterium (B1214612) label into Desloratadine provides a powerful method to probe the intricacies of its biotransformation.
The primary metabolic pathway for Desloratadine in humans is hydroxylation to form 3-hydroxydesloratadine, which is also pharmacologically active. nih.govresearchgate.net By strategically placing deuterium atoms on the Desloratadine molecule, particularly at potential sites of metabolism, researchers can observe changes in the rate and profile of metabolite formation.
The KIE can be leveraged to confirm metabolic "soft spots." If Desloratadine deuterated at the 3-position (i.e., Desloratadine-d4) exhibits a significantly slower rate of conversion to 3-hydroxydesloratadine compared to its non-deuterated counterpart, it provides strong evidence that the cleavage of the C-H bond at this position is a rate-determining step in the reaction. Furthermore, slowing down a primary metabolic pathway through deuteration can sometimes reveal or amplify minor or previously unknown pathways, a phenomenon known as metabolic switching. nih.gov This allows for a more comprehensive map of a drug's biotransformation.
While Desloratadine is the major active metabolite of Loratadine (B1675096), it undergoes further metabolism itself. nih.gov The metabolism of the parent drug, Loratadine, to Desloratadine is catalyzed primarily by CYP3A4 and CYP2D6, with minor contributions from other isoforms like CYP1A1 and CYP2C19. nih.govnih.govdocumentsdelivered.com The subsequent metabolism of Desloratadine is more complex.
Recent groundbreaking research has identified that the formation of the major metabolite, 3-hydroxydesloratadine, is catalyzed by CYP2C8. nih.govnih.gov Studies using Desloratadine-d4 (B562000) in incubations with a panel of recombinant human CYP enzymes can precisely confirm the role of each isoform. By comparing the metabolite formation rates between the deuterated and non-deuterated drug, researchers can determine the KIE for each specific enzyme-mediated reaction. A large KIE in incubations with recombinant CYP2C8 would solidify its role in the 3-hydroxylation pathway. While Desloratadine shows weak inhibition of CYP2B6, CYP2D6, and CYP3A4/5 at high concentrations, it demonstrates minimal to no inhibition of CYP1A2, CYP2C8, CYP2C9, or CYP2C19. nih.gov
Table 1: Cytochrome P450 Isoforms Involved in Desloratadine Metabolism and Potential Investigation with Desloratadine-d4
| CYP Isoform | Role in Metabolism | Potential Mechanistic Study with Desloratadine-d4 |
| CYP2C8 | Catalyzes the critical 3-hydroxylation of the Desloratadine N-glucuronide intermediate. nih.govnih.gov | Quantify the kinetic isotope effect to confirm C-H bond cleavage as the rate-limiting step in hydroxylation. |
| CYP3A4 | Major enzyme in the conversion of the parent drug Loratadine to Desloratadine. nih.govnih.gov | Assess any minor metabolic pathways of Desloratadine itself that may be mediated by CYP3A4, which could be unmasked by deuteration. |
| CYP2D6 | Also involved in the conversion of Loratadine to Desloratadine. nih.govnih.gov | Investigate potential minor roles in direct Desloratadine metabolism and how polymorphic variations might interact with the KIE. |
A fascinating aspect of Desloratadine metabolism is the essential role of glucuronidation. The formation of 3-hydroxydesloratadine involves a unique three-step sequence: first, N-glucuronidation of Desloratadine by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10), followed by 3-hydroxylation by CYP2C8, and finally a rapid, non-enzymatic deconjugation of the N-glucuronide. nih.govnih.gov The resulting 3-hydroxydesloratadine can then be further conjugated to form 3-hydroxydesloratadine-O-glucuronide. nih.gov
Desloratadine-d4 is an ideal tool to dissect this complex pathway. In vitro experiments using human liver microsomes fortified with necessary cofactors (NADPH for CYPs and UDPGA for UGTs) can be performed. By monitoring the formation of the transient Desloratadine-N-glucuronide intermediate and the final 3-hydroxydesloratadine metabolite, researchers can determine if the deuterium label on the core structure influences the initial UGT2B10-mediated conjugation step. Desloratadine has been identified as a potent and relatively selective competitive inhibitor of UGT2B10, which adds another layer to the mechanistic understanding. nih.gov
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Preclinical studies in animal models are vital for understanding how a drug behaves in a whole organism before human trials. Utilizing Desloratadine-d4 in such studies allows for precise tracing of the molecule and its metabolites.
The absorption and distribution of a drug are primarily dictated by its physicochemical properties, such as solubility, lipophilicity, and charge, which are generally not significantly altered by deuterium substitution. nih.gov Therefore, the absorption kinetics and tissue distribution patterns of Desloratadine-d4 are expected to be very similar to those of the non-deuterated compound. Preclinical studies in animals have shown that Desloratadine does not readily cross the blood-brain barrier. nih.govnih.gov
However, the KIE on metabolism can indirectly influence distribution. By slowing down metabolic clearance, deuteration can increase the systemic exposure (AUC) and half-life of the parent drug. nih.govmedchemexpress.com This could potentially lead to higher concentrations of the parent drug in various tissues compared to the non-deuterated version over the same time course. Comparative pharmacokinetic studies in animal models like rats or monkeys, measuring plasma and tissue concentrations of both Desloratadine and Desloratadine-d4 following administration, would quantify these effects.
Mass balance studies are conducted to account for the complete disposition of an administered drug. While often performed with radiolabeled (¹⁴C) compounds, stable isotope-labeled drugs like Desloratadine-d4 coupled with high-sensitivity mass spectrometry can achieve similar goals. After administering Desloratadine-d4 to animal models, urine and feces are collected over a period of time to identify and quantify the parent drug and all its metabolites.
Table 2: Excretion of Desloratadine and its Metabolites in Humans
| Excretion Route | Percentage of Recovered Radioactivity | Major Components |
| Urine | ~41% | Metabolic products, including 3-hydroxydesloratadine-O-glucuronide. nih.govnih.gov |
| Feces | ~47% | Metabolic products, including unchanged Desloratadine and hydroxylated metabolites. nih.govnih.gov |
In Vitro and Preclinical Studies on Drug-Drug Interactions
The investigation of potential drug-drug interactions (DDIs) is a critical component of preclinical drug development. In vitro and preclinical models provide the initial assessment of a new chemical entity's potential to alter the pharmacokinetics of co-administered drugs. Stable isotope-labeled compounds, such as Desloratadine-d4, are valuable tools in these mechanistic studies. The incorporation of deuterium at specific metabolic sites can introduce a kinetic isotope effect, slowing down bond cleavage and altering the rate of metabolism without changing the compound's fundamental pharmacological properties. slideshare.netdeutramed.com This characteristic allows deuterated molecules to be used as sensitive probes for evaluating the effects of other compounds on specific metabolic enzymes and drug transporters.
Evaluation of Enzyme Inhibition and Induction Potentials using Deuterated Probes
The use of deuterated probes is a sophisticated strategy for dissecting the complex landscape of metabolic drug interactions. In a typical in vitro assay using human liver microsomes or hepatocytes, a deuterated substrate like Desloratadine-d4 can be incubated with a specific enzyme in the presence and absence of a potential inhibitor. The rate of metabolite formation from the deuterated probe is measured, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the degree of inhibition.
The primary advantage of using stable isotope-labeled probes is the ability to conduct "cocktail" studies, where multiple deuterated and non-deuterated substrates for different enzymes are incubated simultaneously. The mass difference allows the analytical equipment to distinguish between the various substrates and their metabolites, enabling a high-throughput screening of a new drug's inhibitory potential across a wide range of metabolic pathways in a single experiment.
While specific studies detailing the use of Desloratadine-d4 as an enzyme inhibition probe are not prevalent in published literature, the interaction profile of its non-deuterated counterpart, Desloratadine, has been well-characterized. These studies form the basis for understanding which enzymatic pathways could be investigated using a deuterated version.
Research on Desloratadine has shown it to be a weak inhibitor of several key cytochrome P450 (CYP) enzymes. nih.govnih.gov In one study using human liver microsomes, Desloratadine at a concentration of 10 µM resulted in weak inhibition (32-48%) of CYP2B6, CYP2D6, and CYP3A4/5, with negligible inhibition (<15%) of CYP1A2, CYP2C8, CYP2C9, or CYP2C19. nih.govnih.gov Another study found that Desloratadine did not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 by more than 25% even at high concentrations. nih.gov These findings suggest a low potential for Desloratadine to cause clinically significant DDIs by inhibiting these major CYP enzymes. nih.gov
Conversely, Desloratadine has been identified as a potent and selective competitive inhibitor of UGT2B10, a UDP-glucuronosyltransferase enzyme, with a reported Ki value of 1.3 μM. nih.govnih.gov This makes Desloratadine-d4 a potentially valuable and specific probe for investigating interactions involving the UGT2B10 pathway.
Table 1: In Vitro Inhibition of Human Cytochrome P450 and UGT Enzymes by Desloratadine
| Enzyme | Test System | Concentration of Desloratadine | Observed Inhibition | Reference |
|---|---|---|---|---|
| CYP1A2 | Human Liver Microsomes | 10 µM | <15% | nih.govnih.gov |
| CYP2B6 | Human Liver Microsomes | 10 µM | 32-48% | nih.govnih.gov |
| CYP2C8 | Human Liver Microsomes | 10 µM | <15% | nih.govnih.gov |
| CYP2C9 | Human Liver Microsomes | 10 µM | <15% | nih.govnih.gov |
| CYP2C19 | Human Liver Microsomes | 10 µM | <15% | nih.govnih.gov |
| CYP2D6 | Human Liver Microsomes | 10 µM | 32-48% | nih.govnih.gov |
| CYP3A4/5 | Human Liver Microsomes | 10 µM | 32-48% | nih.govnih.gov |
| UGT2B10 | Human Liver Microsomes | - | Potent competitive inhibition (Ki = 1.3 µM) | nih.govnih.gov |
Investigation of Transporter-Mediated Interactions with Desloratadine-d4
Drug transporters, such as P-glycoprotein (P-gp), play a crucial role in the absorption, distribution, and excretion of many drugs. Investigating a compound's potential to be a substrate or inhibitor of these transporters is a standard part of preclinical safety assessment. Deuterated compounds like Desloratadine-d4 can serve as valuable probes in these investigations. In vitro models, such as cell lines overexpressing a specific transporter (e.g., MDR1 cells for P-gp), are commonly used. In such an assay, the transport of Desloratadine-d4 across a cell monolayer would be measured in the presence and absence of a test compound to see if the compound inhibits the transporter-mediated efflux of the deuterated probe.
Studies evaluating the interaction of non-deuterated Desloratadine with P-gp have concluded that it is not a significant inhibitor of this transporter. nih.gov In one study using MDR cells that express human P-gp, Desloratadine exhibited an IC50 value of approximately 43 μM. nih.gov This concentration is about 880 times higher than the maximum plasma concentration observed in humans after a therapeutic dose, indicating a very low potential for clinically relevant P-gp inhibition. nih.gov
Table 2: In Vitro Interaction of Desloratadine with P-glycoprotein (P-gp)
| Assay Type | Test System | Parameter | Result | Reference |
|---|---|---|---|---|
| P-gp Inhibition | MDR cells with fluorescent substrate | IC50 | ~43 µM | nih.gov |
| P-gp Substrate/Interaction | ATPase Activity Assay in MDR cell membranes | Effect on ATP Hydrolysis | No significant effect | nih.gov |
Chemical Stability and Degradation Pathway Analysis of Desloratadine D4 Hydrobromide
Forced Degradation Studies Under Controlled Stress Conditions
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. It involves subjecting the compound to conditions more severe than accelerated stability testing to elicit potential degradation pathways.
The stability of Desloratadine under hydrolytic conditions has been evaluated across various pH ranges, with some studies indicating relative stability and others showing slight to moderate degradation depending on the severity of the conditions.
Under neutral conditions (water), Desloratadine is generally found to be stable. nih.govnih.gov However, when subjected to acidic and basic environments, its stability can be compromised.
Acidic Conditions: In the presence of 1N HCl at 60°C for 20 hours, Desloratadine undergoes degradation, leading to the formation of major degradation peaks. nih.gov Another study reported approximately 5% degradation under acidic conditions. Conversely, some studies have reported that the compound shows no notable degradation under acidic stress, suggesting that the reaction kinetics are highly dependent on temperature and acid concentration. nih.govnih.gov
Basic Conditions: Exposure to 1N NaOH at 60°C for 20 hours also induces degradation. nih.gov Studies have quantified this degradation to be around 3%. As with acidic conditions, other reports suggest Desloratadine is largely stable in basic media, again highlighting the influence of specific experimental parameters. nih.gov One investigation noted that basic degradation was a significant pathway following thermal and oxidative stress. nih.gov
| Stress Condition | Reagent | Temperature | Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 60°C | 20 hr | Major degradation peaks observed | nih.gov |
| Acid | - | - | ~5% degradation | ||
| Acid | - | - | Stable / No notable degradation | nih.govnih.gov | |
| Base Hydrolysis | 1N NaOH | 60°C | 20 hr | Major degradation peaks observed | nih.gov |
| Base | - | - | ~3% degradation | ||
| Base | - | - | Stable | nih.gov | |
| Neutral Hydrolysis | Water | 60°C | 20 hr | Stable | nih.gov |
| Neutral | - | - | No notable degradation | nih.gov |
Desloratadine demonstrates a significant susceptibility to oxidative stress. nih.gov This degradation pathway is considered one of the most pronounced for the molecule.
When subjected to 6% hydrogen peroxide at 60°C for 20 hours, the compound degrades significantly, forming several major degradation products. nih.gov Even at a lower concentration of 1% hydrogen peroxide, degradation is observed, though to a lesser extent. nih.gov Various studies confirm that oxidative conditions are a primary route of instability for Desloratadine. nih.gov The pyridine (B92270) ring and the tertiary amine in the piperidine (B6355638) ring are potential sites for oxidation, which could lead to the formation of N-oxide derivatives. One study identified a potential oxidative degradation product as rupatadine N-oxide, though this was in the context of rupatadine determination where desloratadine was an impurity. nih.gov
| Stress Condition | Reagent | Temperature | Duration | Observed Degradation | Reference |
| Oxidative | 6% H₂O₂ | 60°C | 20 hr | Significant degradation, major peaks formed | nih.gov |
| 1% H₂O₂ | 50°C | 20 hr | < 2% degradation | nih.gov | |
| Peroxide | - | - | ~6% degradation | ||
| Oxidative | - | - | Significant degradation | nih.gov | |
| Oxidative | - | - | Degradation products detected by GC-MS | researchgate.net |
The photostability of Desloratadine is a subject of conflicting reports in the literature, which likely stems from differences in experimental setups, such as the wavelength and intensity of the light source, and the physical state of the sample (solution vs. solid).
Several studies have concluded that Desloratadine is stable under photolytic conditions. nih.govnih.gov However, other research presents contrasting evidence. A study involving the exposure of a Desloratadine solution to UV light (λ=254 nm) while heating at 40°C resulted in substantial degradation. scispace.com The solution's color changed from colorless to yellowish after just two hours, and the concentration of Desloratadine decreased to almost zero after 30 hours of exposure. scispace.com This study confirmed the formation of numerous new compounds via GC-MS analysis. scispace.com
| Stress Condition | Light Source | Temperature | Duration | Observed Degradation | Reference |
| Photolytic | UV | 40°C | 30 hr | Content decreased to near zero; color change | scispace.com |
| Photolytic | - | - | - | Stable / No notable degradation | nih.govnih.gov |
Desloratadine is particularly sensitive to thermal stress, especially in the solid state. Studies have shown it to be extremely unstable in the presence of dry heat. nih.gov
Detailed analysis of its thermal behavior shows that degradation occurs after heating above its melting point (approximately 158-159°C). researchgate.netnih.gov The heating process can also induce polymorphic transformations. For instance, Desloratadine Form I has been observed to transform into a mixture of Forms I and III at 110°C, and into Form II at its melting point of 159°C. tbzmed.ac.ir While these are phase transformations and not degradation, decomposition has been noted to begin at higher temperatures, such as 190°C. tbzmed.ac.ir In solution, however, one study found that heating at 40°C alone did not cause a significant change in the compound's concentration. scispace.com Another study reported about 5% degradation under thermal stress.
| Stress Condition | Temperature | State | Observed Effect | Reference |
| Thermal | 110°C | Solid | Polymorphic transformation (Form I → I + III) | tbzmed.ac.ir |
| Thermal | 159°C (m.p.) | Solid | Polymorphic transformation (Form I → II) | tbzmed.ac.ir |
| Thermal | >158°C | Solid | Degradation occurs | nih.gov |
| Thermal | 190°C | Solid | Decomposition begins | tbzmed.ac.ir |
| Thermal | 40°C | Solution | No significant change in content | scispace.com |
| Thermal | - | - | ~5% degradation |
Identification and Characterization of Deuterated Degradation Products
The degradation of Desloratadine can lead to several impurities. Given that Desloratadine-d4 (B562000) is labeled on the piperidine ring, it is anticipated that the degradation products would retain this deuterium (B1214612) label, as the piperidine ring itself is not the primary site of cleavage in the identified pathways.
The structural elucidation of Desloratadine degradants has identified several key compounds. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are primary techniques used for characterization.
Commonly identified degradation products and process impurities include:
N-Formyldesloratadine: This is a major degradation product, particularly formed when Desloratadine interacts with certain excipients like lactose. sphinxsai.comgoogle.comdergipark.org.tr
Deschlorodesloratadine: Formed by the removal of the chlorine atom from the tricyclic ring system. sphinxsai.comgoogle.comdergipark.org.tr
Dehydrodesloratadine: An impurity formed through an oxidation process. sphinxsai.comgoogle.comdergipark.org.tr
Chromatographic studies have successfully separated Desloratadine from its degradation products. While specific structures were not always elucidated in these studies, the retention times of degradants were recorded. For example, under oxidative stress (6% H₂O₂), major degradation peaks were found at relative retention times (RRT) of 0.30, 0.80, and 1.41 with respect to Desloratadine. nih.gov Under acidic stress (1N HCl), peaks were observed at RRT 0.30 and 0.34, while basic stress (1N NaOH) produced peaks at RRT 1.12 and 1.39. nih.gov
For Desloratadine-d4 (hydrobromide), the corresponding deuterated versions of these degradants would be expected, such as N-Formyldesloratadine-d4 , Deschlorodesloratadine-d4 , and Dehydrodesloratadine-d4 . Mass spectrometry would be a key tool in confirming their identity, with an expected mass shift corresponding to the four deuterium atoms.
{"answer":"### Introduction to Advanced Preclinical Pharmacological Investigations with Desloratadine-d4 (hydrobromide) \n\nDesloratadine-d4 (hydrobromide) is the deuterium-labeled form of desloratadine. In pharmacological and pharmacokinetic studies, deuterated compounds like Desloratadine-d4 serve as critical internal standards for analytical methods such as gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS). caymanchem.com The substitution of hydrogen with deuterium atoms creates a molecule with a greater mass, allowing it to be distinguished from the non-labeled parent compound during analysis, without altering its fundamental chemical properties. medchemexpress.com\n\nTherefore, preclinical investigations are conducted on the pharmacologically active, non-labeled compound, desloratadine, while Desloratadine-d4 is employed as an analytical tool to ensure the accuracy and precision of these studies. The following sections detail the preclinical pharmacological findings for desloratadine, which are representative of the investigations in which Desloratadine-d4 (hydrobromide) would be utilized.\n\n### 6.1. Elucidation of Receptor Binding and Antagonistic Mechanisms \n\n#### 6.1.1. Histamine (B1213489) H1 Receptor Binding Affinity and Selectivity in In Vitro Systems \n\nDesloratadine demonstrates high potency and selectivity as a histamine H1 receptor antagonist. In vitro studies using radioligand binding assays have consistently shown that desloratadine has a superior binding affinity for the H1 receptor compared to many other antihistamines, including its parent compound, loratadine (B1675096). nih.govnih.gov Reports indicate that desloratadine's potency in these in-vitro assays is at least 50-fold greater than that of loratadine. nih.gov Studies using cloned human H1-receptors expressed in Chinese hamster ovary (CHO) cells found desloratadine's binding affinity to be significantly higher than that of terfenadine, fexofenadine, cetirizine, and loratadine. researchgate.net The H1 receptor binding affinity for desloratadine has been reported with a pKi value of 9.1 ± 0.1, which is consistent with other reported values ranging from 8.8 to 10. nih.gov\n\n\n\n#### 6.1.2. Functional Antagonism Studies in Cell-Based Assays \n\nBeyond simple receptor blockade, desloratadine exhibits inverse agonism at the histamine H1 receptor. The H1 receptor possesses constitutive activity, meaning it can signal even without being bound by an agonist like histamine. This basal signaling can activate nuclear factor-kappaB (NF-κB), a key transcription factor in allergic inflammation. nih.gov In cell-based assays using COS-7 cells expressing the H1 receptor, desloratadine was shown to inhibit this basal, constitutive NF-κB activity. nih.gov This action stabilizes the receptor in an inactive state, a hallmark of inverse agonism. nih.gov\n\nFurthermore, desloratadine potently blocks histamine-stimulated NF-κB activity. In these functional assays, desloratadine demonstrated a higher potency in inhibiting both basal and histamine-induced NF-κB activation compared to other H1 antihistamines like pyrilamine, cetirizine, loratadine, and fexofenadine. nih.govresearchgate.net This inhibition of NF-κB activity is a key mechanism underlying the anti-inflammatory effects of desloratadine. nih.govresearchgate.net\n\n### 6.2. In Vitro and Preclinical Studies on Anti-inflammatory Activities \n\nDesloratadine possesses significant anti-inflammatory properties that extend beyond its H1 receptor antagonism. nih.gov These effects have been demonstrated in various in vitro and preclinical models, showcasing its ability to modulate key components of the allergic inflammatory cascade. researchgate.netresearchgate.net\n\n#### 6.2.1. Modulation of Inflammatory Mediator Release (e.g., histamine, LTC4 from basophils) \n\nIn vitro studies have shown that desloratadine can inhibit the release of inflammatory mediators from human mast cells and basophils, which are key effector cells in allergic reactions. nih.gov In studies using purified human basophils stimulated with anti-IgE, desloratadine demonstrated a concentration-dependent inhibition of the release of both preformed mediators like histamine and newly synthesized lipid mediators such as leukotriene C4 (LTC4). nih.govnih.govresearchgate.net Similar inhibitory effects on histamine, LTC4, and prostaglandin D2 (PGD2) release have been observed in human lung and skin mast cells. nih.gov\n\n\n\n#### 6.2.2. Impact on Cytokine Production (e.g., IL-4, IL-13) in Cellular Models \n\nDesloratadine has a notable impact on the production of pro-inflammatory cytokines. nih.gov Studies on human basophils revealed that desloratadine is significantly more potent at inhibiting the generation of the Th2-type cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13) than it is at preventing histamine and LTC4 release. nih.govresearchgate.net Following anti-IgE stimulation, desloratadine was found to be approximately six to seven times more potent in preventing the secretion of IL-4 and IL-13. nih.gov This inhibitory effect extends to the molecular level, with desloratadine shown to cause a remarkable inhibition of IL-4 mRNA accumulation by as much as 80%. nih.gov\n\nIn murine models of asthma, treatment with desloratadine led to depressed production of IL-4, IL-5, and IL-13 by T-cells and diminished levels of IL-5 and IL-13 in bronchoalveolar lavage fluid. nih.govresearchgate.net These findings indicate that desloratadine can modulate the immune response by suppressing key cytokines that drive allergic inflammation. nih.gov\n\n\n\n### 6.3. Neuropharmacological Studies with Deuterated Desloratadine Analogs in Preclinical Models \n\nSpecific neuropharmacological studies focusing on Desloratadine-d4 are not available in published literature, as its primary role is as an analytical standard. However, extensive preclinical and clinical research on desloratadine provides clear insights into its neuropharmacological profile. A key characteristic of desloratadine is that it is a non-sedating antihistamine. nih.govresearchgate.net This is attributed to its limited ability to cross the blood-brain barrier, a feature demonstrated in animal models and confirmed in human studies using cognitive performance tests. nih.gov\n\nInterestingly, recent preclinical research has explored novel neuropharmacological applications for desloratadine. One study investigating its potential in a transgenic APP/PS1 mouse model of Alzheimer's disease found that desloratadine acted as a selective antagonist of the 5-HT2A receptor. nih.govresearchgate.net In this model, desloratadine administration was shown to increase the clearance of amyloid-β by microglia and reverse learning and memory deficits. caymanchem.com These findings suggest that beyond its well-established role in allergy treatment, the neuropharmacological actions of desloratadine may hold potential for other therapeutic areas. nih.govresearchgate.net\n\n### Compound Reference Table \n\n| Compound Name |\n| :--- |\n| 5-aminosalicylicacid (5-ASA) |\n| Azithromycin |\n| Cetirizine |\n| Desloratadine |\n| Desloratadine-d4 (hydrobromide) |\n| Dexamethasone |\n| Diclofenac sodium |\n| Diphenhydramine |\n| Ebastine |\n| Erythromycin |\n| Fexofenadine |\n| Fluoxetine |\n| Formoterol |\n| Fostamatinib |\n| Hydroxyzine |\n| Ketoconazole |\n| Ketotifen |\n| Levocetirizine |\n| Loratadine |\n| Mizolastine |\n| Nortriptyline |\n| Pyrilamine |\n| Resveratrol |\n| Rupatadine |\n| Terfenadine |"}
Advanced Preclinical Pharmacological Investigations with Desloratadine D4 Hydrobromide
Neuropharmacological Studies with Deuterated Desloratadine Analogs in Preclinical Models
Investigation of Calcium Ion Flux Modulation in Neuronal and Glial Cell Cultures
Recent preclinical research has highlighted the modulatory effects of Desloratadine on calcium ion (Ca2+) flux in central nervous system cell types. In vitro studies on neuronal and glial cell cultures have demonstrated that Desloratadine can inhibit calcium flow. caymanchem.com This inhibitory action is concentration-dependent, with distinct potencies observed in different cell types.
Specifically, the half-maximal inhibitory concentrations (IC50) for Desloratadine's effect on calcium influx were determined to be 9.177 µM in neurons and 0.3185 µM in glial cells. caymanchem.com Further investigation into the mechanism underlying this effect revealed the involvement of the serotonin (B10506) 5-HT2A receptor. The inhibitory effect of Desloratadine on calcium flow could be prevented by the experimental knockdown of this receptor, suggesting that Desloratadine may act as an antagonist at this site. caymanchem.com
| Cell Type | IC50 for Calcium Ion Flux Inhibition (µM) |
| Neurons | 9.177 |
| Glial Cells | 0.3185 |
Research on Amyloid-Beta Clearance Mechanisms in Microglial Cells and Animal Models
The accumulation of amyloid-beta (Aβ) plaques is a pathological hallmark of Alzheimer's disease. Emerging preclinical evidence suggests a potential role for Desloratadine in promoting the clearance of Aβ. Studies have shown that Desloratadine can enhance the clearance of amyloid-β by microglia, the resident immune cells of the brain. caymanchem.com
In animal models of Alzheimer's disease, specifically the transgenic APP/PS1 mouse model, the administration of Desloratadine has been shown to have beneficial effects. caymanchem.com Treatment with Desloratadine was found to reverse deficits in learning and memory in the Morris water maze, a widely used behavioral test to assess spatial learning. caymanchem.com These findings suggest that the compound's ability to enhance microglial Aβ clearance may translate to improved cognitive function in a disease context.
| Model System | Key Finding |
| Microglial Cell Culture | Increased clearance of amyloid-β |
| APP/PS1 Mouse Model | Reversal of learning and memory deficits |
In Vitro Assessment of Drug Transport Across Biological Barriers
A crucial aspect of a drug's potential to act on the central nervous system is its ability to cross the blood-brain barrier (BBB). Preclinical and clinical studies with Desloratadine have consistently indicated that it does not readily cross the BBB. nih.gov This characteristic is a key factor in its classification as a non-sedating antihistamine. nih.gov Human studies employing cognitive performance assessments have supported the findings from animal models, demonstrating a lack of central nervous system impairment. nih.gov While specific in vitro studies on the transport of Desloratadine-d4 (B562000) (hydrobromide) across artificial BBB models are not extensively detailed in the public domain, the collective evidence for Desloratadine points towards poor penetration of this critical biological barrier.
Q & A
Q. What are the primary applications of Desloratadine-d4 (hydrobromide) in analytical chemistry?
Desloratadine-d4 (hydrobromide) is primarily used as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying non-deuterated desloratadine in pharmacokinetic or metabolic studies. Its isotopic labeling minimizes interference with the target analyte, ensuring precise calibration curves and accurate quantification. Researchers must validate its stability, isotopic purity (>98%), and solubility in the selected mobile phase to avoid matrix effects .
Q. How should researchers handle and store Desloratadine-d4 (hydrobromide) to ensure stability?
Store the compound in a tightly sealed container at -20°C, protected from light and moisture. Prior to use, equilibrate it to room temperature to prevent condensation. Handling should occur in a well-ventilated lab with PPE (gloves, lab coat, eye protection) to avoid inhalation or skin contact. Solubility tests in aqueous/organic solvents (e.g., methanol, DMSO) should precede experimental use to confirm compatibility .
Q. What spectroscopic techniques are critical for characterizing Desloratadine-d4 (hydrobromide)?
Nuclear Magnetic Resonance (NMR) spectroscopy (particularly H-NMR) and high-resolution mass spectrometry (HRMS) are essential to confirm deuterium incorporation at the piperidinylidene-3,3,5,5 positions. Fourier-transform infrared spectroscopy (FTIR) can verify functional groups, while X-ray crystallography (if crystalline) provides structural confirmation. Cross-validate results with non-deuterated analogs to identify isotopic shifts .
Advanced Research Questions
Q. How can isotopic effects influence the pharmacokinetic behavior of Desloratadine-d4 (hydrobromide) compared to its non-deuterated counterpart?
Deuterium substitution may alter metabolic stability due to the kinetic isotope effect (KIE), potentially slowing CYP450-mediated oxidation. Design comparative in vitro metabolism assays (e.g., liver microsomes) to measure half-life differences. Use LC-MS/MS to track deuterium retention in metabolites and assess whether isotopic labeling impacts binding affinity to histamine H1 receptors .
Q. What experimental strategies mitigate deuterium exchange in Desloratadine-d4 (hydrobromide) during solution-phase studies?
Use aprotic solvents (e.g., deuterated DMSO or acetonitrile) and maintain pH 6–8 to minimize H/H exchange. Conduct time-course stability assays under experimental conditions (e.g., 37°C) with periodic HRMS analysis. For aqueous systems, employ low-temperature workflows and avoid prolonged exposure to acidic/basic conditions .
Q. How should researchers address discrepancies in deuterium content during long-term stability studies?
Implement accelerated degradation studies (40°C/75% RH) and monitor deuterium loss via HRMS. Compare results with baseline isotopic purity. If degradation exceeds 5%, optimize storage conditions (e.g., inert atmosphere packaging) or reformulate with stabilizing excipients. Statistical tools like ANOVA can quantify variability between batches .
Q. What methodologies validate Desloratadine-d4 (hydrobromide) as an internal standard in complex biological matrices?
Validate selectivity, linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) per ICH guidelines. Spike the compound into plasma/serum and extract using solid-phase or liquid-liquid extraction. Assess matrix effects by comparing analyte response in neat solvent vs. biological extracts. Cross-validate with alternative internal standards (e.g., C-labeled analogs) .
Q. How can researchers optimize synthetic routes to improve isotopic purity of Desloratadine-d4 (hydrobromide)?
Employ deuterium gas () or deuterated reagents (e.g., O, CDOD) in catalytic hydrogenation or exchange reactions. Purify intermediates via recrystallization or column chromatography. Use H-NMR to track deuterium incorporation at each step. Computational modeling (DFT) can predict reaction pathways to minimize isotopic scrambling .
Q. What statistical approaches are suitable for analyzing variability in data generated with Desloratadine-d4 (hydrobromide)?
Apply linear regression for calibration curves, ensuring R >0.99. Use weighted least squares for heteroscedastic data. For inter-batch comparisons, perform t-tests or Mann-Whitney U tests. Bayesian hierarchical models can account for nested variability in multi-laboratory studies. Report uncertainties using confidence intervals (95%) .
Q. How can Desloratadine-d4 (hydrobromide) be utilized in mechanistic studies of histamine receptor binding?
Conduct competitive binding assays with H-pyrilamine in HEK-293 cells expressing H1 receptors. Use Surface Plasmon Resonance (SPR) to measure binding kinetics (, , ). Compare results with non-deuterated desloratadine to isolate isotopic effects. Molecular dynamics simulations can further elucidate deuterium-induced conformational changes in receptor-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
